(E)-Methyl 3-(2-bromophenyl)acrylate
Description
(E)-Methyl 3-(2-bromophenyl)acrylate (CAS: 102540-15-8) is an α,β-unsaturated ester with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . It is characterized by a bromine atom at the ortho position of the phenyl ring and an (E)-configured acrylate ester group. This compound is synthesized via Wittig reactions, as exemplified by the reaction of 2-bromobenzaldehyde with methyl (triphenylphosphoranylidene)acetate, yielding high purity and stereoselectivity . Its crystal structure reveals planar geometry with intermolecular interactions influenced by the bromine substituent . The compound is used as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in conjugate additions and cycloadditions .
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(2-bromophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHZPTVKKKVMHT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares (E)-Methyl 3-(2-bromophenyl)acrylate with its positional isomers, ester derivatives, and substituted analogs:
Crystallographic and Spectroscopic Insights
- Crystal Packing: Ortho-bromo derivatives form centrosymmetric dimers via C–H···O hydrogen bonds, as seen in (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate . Meta-substituted analogs display twisted conformations, reducing crystal symmetry .
- Spectroscopic Data : ¹H NMR spectra for ortho-bromo compounds show distinct deshielding of the β-vinylic proton (δ ~7.61 ppm, J = 16.0 Hz), whereas meta-substituted analogs exhibit upfield shifts due to reduced conjugation .
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